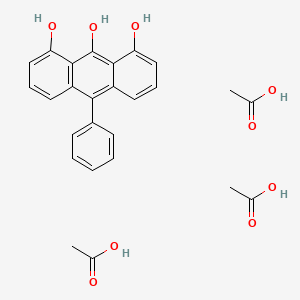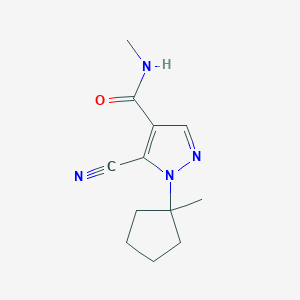
O-Ethyl cyanocarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl cyanocarbamothioate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl cyanocarbamothioate typically involves the reaction of ethyl alcohol with cyanocarbamothioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: O-Ethyl cyanocarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
O-Ethyl cyanocarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Ethyl cyanocarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar chemical properties but different applications.
Methyl butyrate: Known for its fruity odor and used in the flavor industry.
Propyl ethanoate: Used in perfumes and as a solvent.
Uniqueness: O-Ethyl cyanocarbamothioate stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industry.
Properties
CAS No. |
113117-13-8 |
|---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
O-ethyl N-cyanocarbamothioate |
InChI |
InChI=1S/C4H6N2OS/c1-2-7-4(8)6-3-5/h2H2,1H3,(H,6,8) |
InChI Key |
UGSGCRBUIKFJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
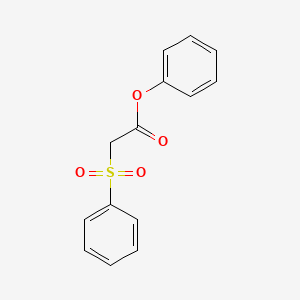
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
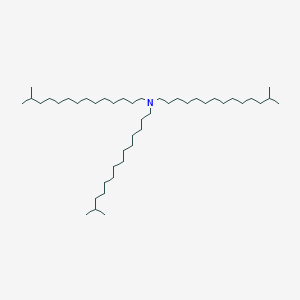
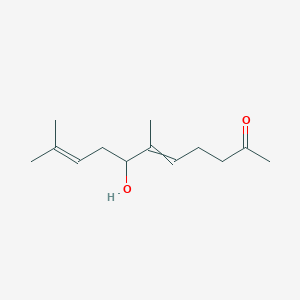
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
